molecular formula C25H24FN7O4 B1394191 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea CAS No. 1163721-32-1

1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea

Cat. No. B1394191
M. Wt: 505.5 g/mol
InChI Key: OEIPFHJOTYEKRG-UHFFFAOYSA-N
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Patent
US08198279B2

Procedure details

Using Method F3 with -tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole (15 mL, 4.05 mmol) and 4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine (893 mg, 3.38 mmol) the title compound was obtained in quantitative yield (1.71 g) as a yellow solid after column chromatography with 5% to 50% EtOAc in CH2Cl2.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([N:10]=[C:11]=[O:12])[N:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH2:19][C:20]1[CH:36]=[CH:35][C:23]([O:24][C:25]2[CH:30]=[CH:29][N:28]=[C:27]([NH2:31])[C:26]=2[N+:32]([O-:34])=[O:33])=[CH:22][C:21]=1[F:37]>>[NH2:31][C:27]1[C:26]([N+:32]([O-:34])=[O:33])=[C:25]([O:24][C:23]2[CH:35]=[CH:36][C:20]([NH:19][C:11]([NH:10][C:8]3[N:7]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)[N:6]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:9]=3)=[O:12])=[C:21]([F:37])[CH:22]=2)[CH:30]=[CH:29][N:28]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)N=C=O)C1=CC=CC=C1
Step Two
Name
Quantity
893 mg
Type
reactant
Smiles
NC1=C(C=C(OC2=C(C(=NC=C2)N)[N+](=O)[O-])C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])OC1=CC(=C(C=C1)NC(=O)NC1=CC(=NN1C1=CC=CC=C1)C(C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.